Unmatched HDAC6 Isoform Selectivity Confirmed Against All 11 Human HDAC Enzymes
In a direct head-to-head enzymatic panel against all 11 human HDAC isoforms (HDAC1-11), QTX125 demonstrated absolute selectivity for HDAC6. While QTX125 induced potent inhibition of HDAC6, it exhibited negligible or no inhibition of other class I (HDAC1, 2, 3, 8), class II (HDAC4, 5, 7, 9, 10), and class IV (HDAC11) enzymes [1]. This contrasts sharply with the pan-HDAC inhibitor trichostatin A (TSA), which non-selectively inhibited all 11 HDAC isoforms in the same assay, providing a clear baseline for the expected promiscuous activity [1]. This highly restricted inhibition profile is the foundational characteristic that differentiates QTX125 from broad-spectrum HDAC inhibitors and underpins its improved safety profile.
| Evidence Dimension | Isoform Selectivity Profile (HDAC1-11 enzymatic inhibition) |
|---|---|
| Target Compound Data | Selective inhibition of HDAC6 only; negligible activity against HDAC1,2,3,4,5,7,8,9,10,11 |
| Comparator Or Baseline | Trichostatin A (TSA): Non-selective inhibition of all 11 HDAC isoforms (HDAC1-11) |
| Quantified Difference | Qualitative categorical difference: Selective (single isoform) vs. Non-selective (pan-inhibitor) |
| Conditions | In vitro enzymatic activity assay using a panel of 11 recombinant human HDAC enzymes |
Why This Matters
Ensures experimental outcomes are attributable specifically to HDAC6 inhibition, avoiding confounding phenotypes from class I HDAC suppression that lead to cytotoxicity and poor tolerability.
- [1] Perez-Salvia, M., et al. (2018). In vitro enzymatic activity of 11 HDACs upon QTX125 and TSA use. Figure 1A. Blood, 132(Supplement 1), 5383. View Source
